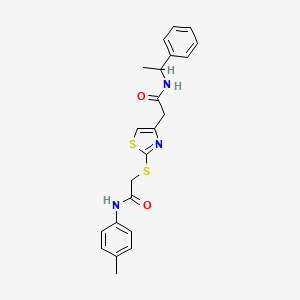
2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide is a useful research compound. Its molecular formula is C22H23N3O2S2 and its molecular weight is 425.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
The compound 2-((4-(2-oxo-2-((1-phenylethyl)amino)ethyl)thiazol-2-yl)thio)-N-(p-tolyl)acetamide has garnered attention for its potential biological activities, particularly in the fields of oncology and metabolic disorders. This article synthesizes findings from various studies to elucidate its biological activity, mechanisms of action, and therapeutic potential.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its thiazole moiety, which has been linked to various pharmacological effects, including anticancer and anti-inflammatory properties. Thiazole derivatives often interact with cellular targets, leading to modulation of signaling pathways involved in cell proliferation and apoptosis.
Anticancer Activity
Research indicates that compounds containing thiazole structures exhibit significant anticancer properties. For instance:
- In vitro studies have shown that thiazole derivatives can induce apoptosis in cancer cell lines such as HeLa and A549 through both extrinsic and intrinsic pathways .
- The compound's structure suggests it may inhibit key enzymes involved in tumor progression, potentially acting as a Factor XIa inhibitor , which is relevant in cancer metastasis .
Antidiabetic Effects
Some thiazolidine derivatives have demonstrated potential as insulin sensitizers. Studies indicate that compounds similar to the one examined can enhance glucose uptake in muscle tissues and improve metabolic profiles in insulin-resistant models . This suggests a dual role in managing both cancer and metabolic disorders.
Antimicrobial Activity
Thiazole derivatives have also been evaluated for their antimicrobial properties. Certain compounds have shown effectiveness against Gram-positive bacteria, indicating potential as antibiotic agents . The presence of electron-donating groups on the thiazole ring enhances this activity.
Study 1: Anticancer Efficacy
A study focusing on thiazolidine derivatives demonstrated that one particular compound exhibited an IC50 value significantly lower than that of standard chemotherapeutics like irinotecan, suggesting enhanced potency against lung and breast cancer cell lines .
Study 2: Metabolic Effects
In another investigation, thiazolidine derivatives were tested on high-carbohydrate diet-induced diabetic mice. The results indicated a significant reduction in hyperglycemia and improved insulin sensitivity, showcasing the compound's potential in diabetes management.
| Parameter | Control Group | Treated Group |
|---|---|---|
| Blood Glucose (mg/dL) | 180 ± 10 | 120 ± 15 |
| Insulin Levels (µU/mL) | 15 ± 3 | 8 ± 1 |
Propriétés
IUPAC Name |
2-[2-[2-(4-methylanilino)-2-oxoethyl]sulfanyl-1,3-thiazol-4-yl]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S2/c1-15-8-10-18(11-9-15)24-21(27)14-29-22-25-19(13-28-22)12-20(26)23-16(2)17-6-4-3-5-7-17/h3-11,13,16H,12,14H2,1-2H3,(H,23,26)(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALZBUVREGXQOQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CSC2=NC(=CS2)CC(=O)NC(C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














